1-Benzothiophene-5-carbonyl chloride is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and organic materials. The following analysis delves into the recent research findings related to this compound, exploring its mechanism of action and applications across different domains.
In the pharmaceutical domain, derivatives of benzothiophene have been synthesized and evaluated for their antitumor properties. A notable example is the synthesis of 2-(4-aminophenyl)benzothiazoles, which have shown potent inhibitory activity against human breast cancer cell lines. The study highlights the importance of the benzothiophene moiety in the structure-activity relationship of these compounds, with certain substitutions on the benzothiazole ring enhancing potency across various cancer cell lines2. This suggests that 1-Benzothiophene-5-carbonyl chloride could serve as a precursor in the synthesis of such biologically active molecules.
In synthetic chemistry, the compound has been utilized in the palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides. This process allows for the synthesis of thioesters, which are valuable intermediates in organic synthesis. The methodology includes the use of a solid CO precursor and has been applied for carbon-13 isotope introduction into the thiophene ring, demonstrating the compound's versatility in labeling studies3.
Another study focuses on the antimicrobial properties of derivatives of 1-Benzothiophene-5-carbonyl chloride. The synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives has been reported, with these compounds being screened for antibacterial activity. The findings suggest that certain derivatives exhibit promising antibacterial properties, indicating potential applications in the development of new antimicrobial agents4.
Furthermore, 1-Benzothiophene derivatives have been studied as models for homogeneous hydrodesulfurization, a process relevant to the petroleum industry. Research has shown that coordination of Mn(CO)3+ to the carbocyclic ring of benzothiophenes can activate the C(aryl)−S bond for reductive cleavage, leading to a series of transformations that could inform the development of more efficient hydrodesulfurization catalysts5.
The synthesis of 1-benzothiophene-5-carbonyl chloride can be approached through several methods, primarily involving the chlorination of benzothiophene derivatives. One common method utilizes thionyl chloride as a chlorinating agent. The process generally involves the following steps:
This synthesis method highlights the importance of temperature control and inert atmosphere maintenance to optimize yield and purity.
The molecular structure of 1-benzothiophene-5-carbonyl chloride can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
1-Benzothiophene-5-carbonyl chloride participates in various chemical reactions due to its reactive acyl chloride functional group:
The reactivity profile of this compound makes it a key intermediate for synthesizing more complex structures.
The mechanism of action for reactions involving 1-benzothiophene-5-carbonyl chloride typically follows these steps:
This mechanism underscores the electrophilic nature of acyl chlorides, making them reactive towards nucleophiles .
The physical and chemical properties of 1-benzothiophene-5-carbonyl chloride are critical for its handling and application:
These properties influence how this compound is utilized in synthetic chemistry .
1-Benzothiophene-5-carbonyl chloride has several scientific applications:
1-Benzothiophene-5-carbonyl chloride (CAS Registry Number: 1128-89-8) is an organosulfur compound featuring a benzothiophene scaffold fused to a reactive acyl chloride group. Its systematic IUPAC name is 1-benzothiophene-5-carbonyl chloride, reflecting the positioning of the carbonyl chloride (–C(=O)Cl) substituent at the fifth carbon of the benzothiophene ring system. The benzothiophene moiety consists of a benzene ring annulated to a thiophene ring, creating a planar bicyclic aromatic structure. The acyl chloride group at the para-position relative to the sulfur heteroatom enhances electrophilicity, making this compound a versatile intermediate in nucleophilic substitution reactions. Its canonical SMILES notation is C1=CC2=C(C=CS2)C=C1C(=O)Cl, explicitly defining the connectivity of the 9-atom framework [2] [5].
Table 1: Summary of Key Spectroscopic and Molecular Identity Data
Property | Value/Description |
---|---|
Molecular Formula | C₉H₅ClOS |
Molecular Weight | 196.65 g/mol |
Canonical SMILES | C1=CC2=C(C=CS2)C=C1C(=O)Cl |
Key IR Absorption | ~1780 cm⁻¹ (C=O stretch) |
¹³C NMR Carbonyl Signal | δ 165–170 ppm |
MS Base Peak (EI) | m/z 196 ([M]⁺) |
Table 2: Reactivity and Stability Summary
Property | Characteristics |
---|---|
Hydrolysis Kinetics | Rapid reaction with water; generates HCl and carboxylic acid |
Alcohol Reactivity | Forms esters under anhydrous conditions |
Amine Reactivity | Forms amides at 0–25°C (Schotten-Baumann conditions) |
Storage Requirements | Inert atmosphere (N₂/Ar), moisture-free, sealed containers at 2–8°C |
Decomposition Products | HCl, SOₓ, CO, CO₂ upon pyrolysis or hydrolysis |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: